molecular formula C16H12F3N3O3S2 B2625654 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034313-53-4

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Número de catálogo B2625654
Número CAS: 2034313-53-4
Peso molecular: 415.41
Clave InChI: GLKWYEBSEGZQPM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mecanismo De Acción

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the activation and survival of B cells and other immune cells. By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that promote cancer cell growth and inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to reduce tumor growth and increase survival in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also been shown to reduce inflammation and improve symptoms in preclinical models of rheumatoid arthritis and lupus. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for specific targeting of cancer cells and immune cells. However, TAK-659 has limitations, including its potential for off-target effects and toxicity. Further studies are needed to determine the optimal dose and dosing schedule for TAK-659 in clinical trials.

Direcciones Futuras

There are several potential future directions for TAK-659 research, including clinical trials for the treatment of lymphoma, leukemia, multiple myeloma, rheumatoid arthritis, and lupus. Further studies are needed to determine the optimal combination therapies for TAK-659 and to identify biomarkers that can predict response to treatment. Additionally, there is potential for the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Overall, TAK-659 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of cancer and autoimmune diseases.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-3-nitropyrazine with thiophene-2-carbaldehyde to form 3-(thiophen-2-yl)pyrazin-2-amine. The resulting compound is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride to form TAK-659. The synthesis method has been optimized to produce TAK-659 in high yields and purity.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.

Propiedades

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S2/c17-16(18,19)25-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-26-14/h1-9,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKWYEBSEGZQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.